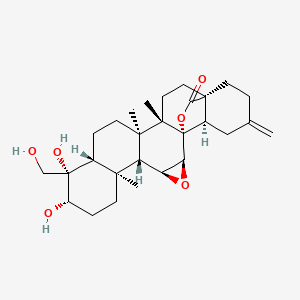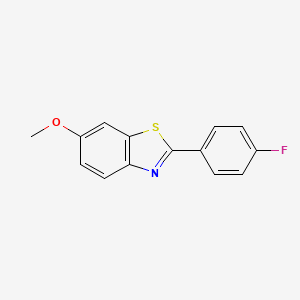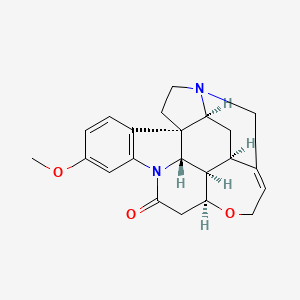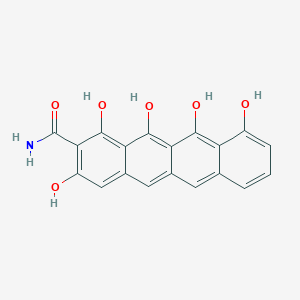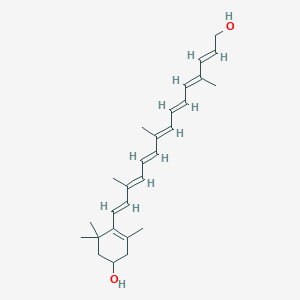
Galloxanthin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galloxanthin is a natural product found in Coturnix japonica, Rosa foetida, and Plecoglossus altivelis with data available.
Scientific Research Applications
1. Vision and Eye Health
Galloxanthin, identified as a carotenoid from the chicken retina, is suggested to be involved in cone vision and may aid in color differentiation or act as a filter to exclude violet and near-ultraviolet radiations, which the eye is highly aberrant to (Wald, 1948).
2. Antioxidant Properties
Research on similar carotenoids like astaxanthin has shown potent biological antioxidant properties. These antioxidative properties are important in various biological activities including impacts on cancer, diabetes, the immune system, and ocular health (Hussein et al., 2006).
3. Health and Nutrition
Astaxanthin, a carotenoid closely related to galloxanthin, has demonstrated potential applications in human health and nutrition, particularly in preventing diseases and enhancing immune function. Its high antioxidant activity suggests similar potential benefits for galloxanthin (Higuera‐Ciapara et al., 2006).
4. Aquaculture and Feed Supplement
In the aquaculture industry, carotenoids like astaxanthin, related to galloxanthin, are used as feed supplements to enhance pigmentation, improve survival, growth performance, and immune response in aquatic animals (Lim et al., 2018).
5. Therapeutic Potential in Neurodegenerative Diseases
Astaxanthin has shown neuroprotective properties, including anti-inflammatory, anti-apoptotic effects, and potential to maintain neural plasticity. These properties imply a possible therapeutic role for galloxanthin in neurodegenerative diseases (Grimmig et al., 2017).
properties
Molecular Formula |
C27H38O2 |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
4-[(1E,3E,5E,7E,9E,11E,13E)-15-hydroxy-3,7,12-trimethylpentadeca-1,3,5,7,9,11,13-heptaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C27H38O2/c1-21(11-7-8-12-22(2)15-10-18-28)13-9-14-23(3)16-17-26-24(4)19-25(29)20-27(26,5)6/h7-17,25,28-29H,18-20H2,1-6H3/b8-7+,13-9+,15-10+,17-16+,21-11+,22-12+,23-14+ |
InChI Key |
NHPUPPMAMNMMMG-JNOJMRGUSA-N |
Isomeric SMILES |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/CO)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CCO)C)C |
synonyms |
galloxanthin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



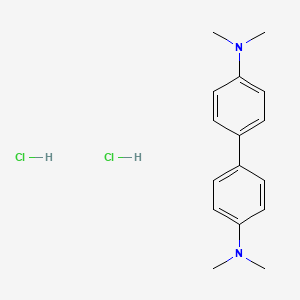
![[6-ethyl-2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl] (E)-4-amino-4-oxobut-2-enoate](/img/structure/B1253029.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(5-methyl-2-tetrazolyl)-1-adamantyl]acetamide](/img/structure/B1253034.png)
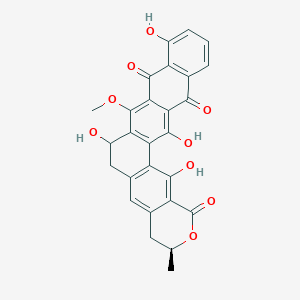

![2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253038.png)


![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one](/img/structure/B1253046.png)
